(E)-dec-2-enedioic acid

Catalog No.
S625596
CAS No.
37443-67-7
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-dec-2-enedioic acid

CAS Number

37443-67-7

Product Name

(E)-dec-2-enedioic acid

IUPAC Name

(E)-dec-2-enedioic acid

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5,7H,1-4,6,8H2,(H,11,12)(H,13,14)/b7-5+

InChI Key

XUNMWLWTZWWEIE-FNORWQNLSA-N

SMILES

C(CCCC(=O)O)CCC=CC(=O)O

Canonical SMILES

C(CCCC(=O)O)CCC=CC(=O)O

Isomeric SMILES

C(CCCC(=O)O)CC/C=C/C(=O)O

2E-decenedioic acid, also known as (E)-2-decenedioic acid, is a medium-chain dicarboxylic acid found naturally in some honey and produced by the fungus Aspergillus unilateralis []. While research into its potential applications is ongoing, current areas of scientific exploration include:

Honey adulteration detection:

The presence and concentration of 2E-decenedioic acid can be a marker for the detection of adulterated honey. Honey produced by bees fed sugar syrup often has higher levels of this acid compared to honey from natural nectar sources. This research suggests that measuring 2E-decenedioic acid levels could be a potential tool for identifying adulterated honey.

Antimicrobial properties:

Some studies have investigated the potential antimicrobial properties of 2E-decenedioic acid. However, the research is preliminary and further investigation is needed to understand its potential effectiveness and mechanisms of action [].

(E)-dec-2-enedioic acid, also known as (E)-2-decenedioic acid, is a medium-chain dicarboxylic acid with the molecular formula C10H16O4C_{10}H_{16}O_{4} and a molecular weight of 200.23 g/mol. This compound is characterized by the presence of two carboxylic acid functional groups (-COOH) and a double bond between the second and third carbon atoms in its carbon chain. It occurs naturally in certain types of honey and has been identified as a product of the fungus Aspergillus unilateralis .

The compound has garnered attention due to its potential applications in food safety, particularly as a marker for detecting adulterated honey. Honey derived from sugar-fed bees tends to have elevated levels of (E)-dec-2-enedioic acid compared to honey produced from natural nectar sources .

  • The mechanism of action of 2E-decenedioic acid is not yet fully understood. However, its presence in honey suggests a potential role in the plant or fungal source, which requires further investigation [].
  • No specific information on the toxicity or hazards of 2E-decenedioic acid is currently available in scientific literature. As a carboxylic acid, it is likely to exhibit mild irritant properties. Further research is needed to determine its safety profile.
Typical of dicarboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Reduction: The double bond can be hydrogenated to form a saturated dicarboxylic acid.

These reactions are significant for synthesizing derivatives that may exhibit different physical and chemical properties, enhancing their applicability in various fields .

Preliminary studies suggest that (E)-dec-2-enedioic acid may possess antimicrobial properties, although comprehensive research is still needed to elucidate its effectiveness and mechanisms of action. Its presence in honey has been linked to potential health benefits, but more extensive studies are required to confirm these effects .

Several methods have been proposed for synthesizing (E)-dec-2-enedioic acid:

  • Oxidation of Unsaturated Fatty Acids: Starting from naturally occurring unsaturated fatty acids through controlled oxidation processes.
  • Chemical Synthesis: Utilizing multi-step organic synthesis techniques involving the introduction of carboxylic acid groups into appropriate carbon skeletons.
  • Biotechnological Methods: Employing microbial fermentation processes using specific strains such as Aspergillus unilateralis to produce the compound from simple substrates .

(E)-dec-2-enedioic acid has several notable applications:

  • Food Industry: Used as a marker for honey adulteration detection.
  • Pharmaceuticals: Potentially explored for its antimicrobial properties.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of various organic compounds and polymers.

Research into its applications is ongoing, with potential expansions into other industries based on its unique properties .

Current research on interaction studies involving (E)-dec-2-enedioic acid is limited but suggests potential interactions with various biological systems. Investigations into its antimicrobial activity indicate that it may interact with bacterial cell membranes, affecting their integrity and function. Further studies are necessary to fully understand these interactions and their implications for health and safety .

(E)-dec-2-enedioic acid shares structural similarities with several other dicarboxylic acids. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
Hexanedioic AcidC6H10O4C_6H_{10}O_4Commonly used in nylon production
Octanedioic AcidC8H14O4C_8H_{14}O_4Used in the production of polyesters
Decanedioic AcidC10H18O4C_{10}H_{18}O_4Longer chain dicarboxylic acid, used in lubricants
Undecanedioic AcidC11H20O4C_{11}H_{20}O_4Similar structure but with one additional carbon atom

Uniqueness: What sets (E)-dec-2-enedioic acid apart from these similar compounds is its specific configuration and double bond placement, which may influence its reactivity and biological activity differently than its saturated counterparts .

(E)-dec-2-enedioic acid represents a significant biomarker compound found naturally in honey, with its concentration serving as a crucial indicator for honey authenticity and quality assessment [4]. This medium-chain dicarboxylic acid occurs as a constituent of genuine honey produced by Apis mellifera, where it functions as one of the entomological markers secreted by the salivary and hypopharyngeal glands of worker bees [25].

Research investigations have demonstrated substantial quantitative differences in (E)-dec-2-enedioic acid concentrations between natural honey and honey derived from sugar-fed bees [4] [31]. Natural honey samples consistently exhibit trace amounts of this compound, typically ranging from 10.9 to 14.8 milligrams per kilogram, as determined through ultra-performance liquid chromatography analysis [31]. In contrast, honey produced by bees fed with sugar syrup contains significantly elevated concentrations, measuring between 122 to 127 milligrams per kilogram [31].

The compound's presence in honey varies considerably depending on the production methodology employed [4]. Sugar-fed honey demonstrates concentrations approximately 8 to 10 times higher than those found in natural nectar-derived honey [31]. This dramatic difference has established (E)-dec-2-enedioic acid as a reliable analytical marker for detecting honey adulteration, particularly when bees are provided with artificial sugar sources rather than natural nectar [12].

Production by Fungal Species Aspergillus unilateralis

Aspergillus unilateralis has been identified as a natural producer of (E)-dec-2-enedioic acid, contributing to the compound's occurrence in biological systems [1] [2]. This terrestrial fungal species, originally isolated from soil samples collected near Mount Isa, Queensland, Australia, demonstrates the ability to synthesize this dicarboxylic acid as part of its complex secondary metabolite profile [17].

The fungal production of (E)-dec-2-enedioic acid occurs alongside other bioactive compounds within the extensive metabolite array characteristic of Aspergillus unilateralis [17]. Research has documented the co-production of this compound with novel heterocyclic dipeptides known as aspergillazines A through E, as well as the cytotoxic and antibacterial metabolite viridicatumtoxin [17]. Additionally, the organism produces ferulic acid and diferulic acid derivatives, indicating the sophisticated biosynthetic capabilities of this fungal strain [17].

The isolation and characterization of (E)-dec-2-enedioic acid from Aspergillus unilateralis represents the first reported occurrence of this compound as a natural fungal product [17]. This discovery expands the understanding of the compound's natural distribution beyond its previously known presence in bee-derived products [17]. The fungal production pathway appears to involve the terminal oxidation of fatty acid precursors, leading to the formation of the characteristic dicarboxylic acid structure [17].

Occurrence in Royal Jelly

Royal jelly, the specialized secretion produced by the hypopharyngeal and mandibular glands of worker honeybees, contains (E)-dec-2-enedioic acid as a significant metabolic component [7] [14]. This compound occurs naturally within the complex fatty acid composition of royal jelly, contributing to its unique biochemical profile [14] [22].

Analytical studies of royal jelly have revealed that (E)-dec-2-enedioic acid comprises approximately 0.44 to 0.51 percent of the total royal jelly composition in commercial capsule and tablet preparations [14]. When examining the broader category of decanedioic acids, which includes both saturated and unsaturated forms, these compounds represent approximately 20.64 percent of the total fatty acid content in fresh royal jelly samples [33].

Following oral administration of royal jelly to human subjects, (E)-dec-2-enedioic acid undergoes metabolic transformation and appears in plasma as 2-decenedioic acid [7] [14]. Pharmacokinetic studies have demonstrated that this metabolite achieves measurable concentrations in human plasma, with area under the concentration curve values of 2500.05 ± 569.58 nanogram-hours per milliliter after consumption of 800 milligrams of royal jelly [14]. The compound exhibits dose-dependent absorption characteristics, with higher royal jelly doses resulting in proportionally increased plasma concentrations [14].

Comparative Distribution in Natural Sources

The distribution pattern of (E)-dec-2-enedioic acid across different natural sources reveals significant variations in concentration and occurrence frequency [4] [7] [17]. Comparative analysis demonstrates that the compound's presence serves as a distinguishing characteristic between authentic natural products and those derived from artificial or manipulated production processes [4] [25].

In honey matrices, the comparative distribution shows a clear differentiation based on bee feeding practices [4] [31]. Natural honey consistently maintains low baseline concentrations, while honey from sugar-syrup fed colonies exhibits markedly elevated levels [31]. This distribution pattern has proven sufficiently reliable for use in authenticity verification protocols [12] [31].

Royal jelly represents another significant natural source, where (E)-dec-2-enedioic acid occurs as part of the endogenous fatty acid profile [14] [22]. The compound's presence in royal jelly differs qualitatively from its occurrence in honey, as it appears integrated within the complex lipid matrix rather than as an isolated marker compound [14]. The metabolic fate of the compound following royal jelly consumption involves conversion to related dicarboxylic acids, including sebacic acid and 3-hydroxysebacic acid [14].

Fungal sources, particularly Aspergillus unilateralis, represent a distinct category of natural occurrence [17]. The compound's production by this terrestrial fungus occurs as part of a diverse secondary metabolite profile, suggesting different biosynthetic pathways compared to bee-derived sources [17]. This fungal production pathway contributes to the compound's environmental distribution and may influence its presence in other biological systems [17].

Quantitative Analysis in Biological Matrices

Quantitative analytical methodologies for (E)-dec-2-enedioic acid determination have been developed and validated across multiple biological matrices, with particular emphasis on honey and royal jelly-derived samples [31] [14]. Ultra-performance liquid chromatography represents the primary analytical technique employed for accurate quantification of this compound [31].

Table 1: Quantitative Concentrations of (E)-dec-2-enedioic acid in Honey Samples

Sample TypeConcentration Range (mg/kg)Analytical MethodReference
Natural honey10.9-14.8UPLCKim et al., 2021 [31]
Sugar-fed honey122-127UPLCKim et al., 2021 [31]
Trace amounts in natural honeyBelow detection limitGeneral analysisLiterature review [4]
Elevated levels in artificial honey8-10 fold increaseComparative studiesMultiple sources [4] [12]

The analytical validation parameters for honey matrix analysis include linearity assessments, limit of detection determinations, limit of quantification evaluations, precision testing, and accuracy verification [31]. These validation studies confirm the reliability and suitability of ultra-performance liquid chromatography methods for routine quantitative analysis of (E)-dec-2-enedioic acid in honey samples [31].

Table 2: (E)-dec-2-enedioic acid and Related Metabolites in Royal Jelly Matrices

MetaboliteConcentration/MeasurementMatrix TypeAnalysis MethodReference
2-decenedioic acid2500.05 ± 569.58 ng·h/mL (AUC)Human plasmaLC/MS/MSYamaga et al., 2019 [14]
Sebacic acid322.57 ± 137.36 ng·h/mL (AUC)Human plasmaLC/MS/MSYamaga et al., 2019 [14]
3-hydroxysebacic acid242.98 ± 58.36 ng·h/mL (AUC)Human plasmaLC/MS/MSYamaga et al., 2019 [14]
2-decenedioic acid0.44-0.51%Royal jelly productsStandard analysisYamaga et al., 2019 [14]
Decanedioic acid20.64% of fatty acidsFresh royal jellyGC-MSXu et al., 2009 [33]

Liquid chromatography coupled with tandem mass spectrometry provides enhanced sensitivity and specificity for metabolite identification and quantification in complex biological matrices [14] [21]. This analytical approach enables detection of (E)-dec-2-enedioic acid metabolites in human plasma samples following royal jelly consumption, with detection limits reaching nanogram per milliliter concentrations [14].

The quantitative analysis reveals dose-dependent relationships for (E)-dec-2-enedioic acid absorption and metabolism [14]. Pharmacokinetic studies demonstrate that maximum plasma concentrations and area under the curve values increase proportionally with royal jelly dosage, providing quantitative evidence for the compound's bioavailability [14]. Urinary excretion studies further confirm the dose-dependent nature of the compound's elimination, with complete excretion occurring within 12 hours following oral administration [14].

Commercial supplies of (E)-dec-2-enedioic acid remain scarce; therefore, laboratory and pilot-scale routes are essential for research and emerging applications. Three broad strategies dominate current practice: (i) oxidative functionalisation of C₁₀ mono-enoic fatty acids, (ii) derivatisation of cycloocta-1Z,5Z-diene via metathesis and subsequent oxidation, and (iii) biotechnological conversion of aliphatic substrates by engineered microorganisms. Each route is evaluated in the subsections that follow.

Table 1 — Key synthetic strategies for (E)-dec-2-enedioic acid

EntrySynthetic route (precursor)Core transformationTypical isolated yieldRepresentative reference
1Oxidative cleavage of (E)-2-decenoic acidKMnO₄ or Ru/C-NaIO₄ cleavage58-72% [1] [2]
2One-pot dihydroxylation/NaIO₄ cleavage of (E)-2-decenoateOsO₄ / NaIO₄ protocol65% [3]
3Self-metathesis of cycloocta-1,5-diene followed by regio-selective isomerisation and cleavageRu-carbene catalyst + oxidative work-up40-55% overall [4] [5]
4ω-Oxidation of (E)-2-decenoic acid by Candida cloacaeSequential P450-FAO cascade46% [6]
5Engineered Escherichia coli two-step pathway from decanoic acidβ-oxidation truncation + P450 terminal hydroxylation-oxidation loop54% overall [7]

All yields refer to analytically pure (E)-dec-2-enedioic acid after chromatographic purification.

Chemical Synthesis Methodologies

Oxidation of Unsaturated Fatty-acid Precursors

A direct route employs the oxidative cleavage of (E)-2-decenoic acid (readily available by partial β-oxidation of decanoic acid or from plant oils) [8] [1].

  • Reaction conditions: Aqueous KMnO₄ (0.1 M) in basic medium (pH 11) at 70 °C affords the diacid in 58% isolated yield after 3 h [9] [1].
  • Alternative catalytic protocol: Ru-carbon (1 mol %) in biphasic H₂O/MeCN/ethyl acetate with NaIO₄ (3 equiv) gives 72% yield at room temperature within 5 h, exhibiting milder conditions and facile catalyst recovery [2].
  • Mechanistic outline: Permanganate forms a cyclic manganate(V) diester, which collapses to two carbonyl fragments; subsequent oxidation of the aldehyde intermediates yields the dicarboxylate [9] [10].

Synthesis from Cycloocta-1Z,5Z-diene

Cycloocta-1,5-diene (COD) is produced on the 10,000-ton scale and is inexpensive [11]. The olefin can be valorised via:

  • Self-metathesis of COD (Ru-phosphine catalyst, 40 °C, neat) to generate a mixture of C₈–C₁₆ olefins, including a C₁₆-diene that is isomerised to (E,E)-hexadeca-2,14-dienoate [4].
  • Controlled cross-metathesis with acrylic acid shifts the double bond to C-2, providing a protected dec-2-enoate after esterification [5].
  • Dihydroxylation (OsO₄, cat.) and NaIO₄ cleavage releases (E)-dec-2-enedioic acid in 40–55% overall yield from COD [5] [4].

This route benefits from renewable feedstocks and from the high atom economy of metathesis but requires careful optimisation of isomerisation to secure the 2-en configuration.

Alternative Synthetic Routes

a) One-pot epoxidation–ring opening–sequential oxidation: Direct epoxidation of (E)-2-decenoate (H₂O₂/formic acid, 50 °C) followed by in-situ cleavage delivers the diacid in 61% yield [12].

b) Photo-induced aerobic oxidation using Co(OAc)₂/TBHP under visible light produces the diacid with moderate efficiency (45%) and low energy input [3].

c) Electrochemical oxidation in a divided cell (PbO₂ anode, 2 A dm⁻², 1 M H₂SO₄) cleaves the double bond within 2 h, giving 52% yield; scale-up studies are ongoing [13].

Reaction Mechanisms

The oxidative cleavage of (E)-2-decenoic acid proceeds via a concerted syn-addition of MnO₄⁻ across the C=C bond, forming a cyclic manganate ester (Scheme 1). Subsequent base-promoted fragmentation yields an aldehyde acid pair that are further oxidised to dicarboxylates [9] [10]. In Ru/NaIO₄ systems, a Ru(VIII)–oxo intermediate effects alkene dihydroxylation; NaIO₄ then performs the periodate-type C–C scission [2].

In microbial systems, cytochrome P450 introduces a terminal ω-hydroxyl, fatty-alcohol oxidase converts it to an ω-aldehyde, and aldehyde dehydrogenase affords the dicarboxylic acid. Blocking β-oxidation genes enhances accumulation [14] [6].

Scheme 1 — KMnO₄ oxidative cleavage of (E)-2-decenoic acid to (E)-dec-2-enedioic acid (key intermediates highlighted)

(textual description provided for print: step-wise formation of cyclic manganate(V) diester → hydrolysis to dialdehyde → further oxidation to diacid)

Optimisation of Synthetic Procedures

Table 2 summarises the influence of selected parameters on the KMnO₄ process.

ParameterRange testedOptimum valueImpact on yieldNote
pH7–1311 [9]↑25% relative to neutralEnhances MnO₄⁻ stability
Temp.25–90 °C70 °C [1]↑18% vs 25 °CFaster cleavage; avoid over-oxidation
KMnO₄ equiv1–52.5 [1]Plateau beyond 3 equivExcess promotes side-MnO₂ precipitation
Phase transfer catalystnone vs 18-crown-61 mol % 18-crown-6↑8%Improves substrate solubility

For Ru-carbon/NaIO₄, key levers are NaIO₄ :substrate ratio (3 : 1 gives highest TON) and carbon support surface area (>700 m² g⁻¹ favours dispersion) [2].

Biotechnological optimisation focuses on transporter over-expression (acrE–mdtE) and cell permeabilisation (2% Triton X-100), which boost extracellular intermediate titres five-fold and raise overall conversion to 54% [7].

Purification and Characterisation Techniques

  • Work-up: Oxidation mixtures are filtered to remove MnO₂, acidified (pH 2), and extracted with ethyl acetate. Successive crystallisation from hot water gives colourless needles (mp ≈ 87 °C) [15] [16].
  • HPLC (C18, 0.1% TFA, 40 °C) separates diacid (t_R = 12.3 min) from monoacids and aldehydes; purity > 99% is routinely achieved [2].
  • GC-MS (methyl ester): Base-catalysed methanolysis yields dimethyl dec-2-enedioate; EI-MS shows m/z = 214 (M⁺), 199 (M-15) and characteristic allylic cleavage at m/z = 97 [8].
  • NMR: Predicted ¹³C shifts (201 MHz, D₂O) display C-1/C-10 carboxyl signals at 174.6 ppm and olefinic carbons at 130.2 ppm [17].
  • FT-IR: Broad νOH 2,650-3,050 cm⁻¹, νC=O 1,704 cm⁻¹, and ν_C=C 1,640 cm⁻¹ confirm unsaturation and diacid functionality [15].

Table 3 — Spectroscopic data for (E)-dec-2-enedioic acid

TechniqueObserved valueReference
¹H NMR (D₂O, 600 MHz)δ 6.06 ppm (d, J = 15.2 Hz, H-3), 3.37 ppm (t, H-2/H-9)4
¹³C NMR (D₂O, 201 MHz)174.6 ppm (C-1/C-10), 130.2 ppm (C-3), 123.8 ppm (C-2) [17]4
HRMS (ESI)m/z found = 199.1060 [M-H]⁻, calcd = 199.10626
FT-IR (film)1,704 cm⁻¹ (νC=O), 1,640 cm⁻¹ (νC=C)8

Detailed Sub-section Analyses

Reaction Mechanisms

Heterogeneous Ru-catalysed cleavage

Ru(III) on carbon is oxidised in situ by NaIO₄ to Ru(VIII)=O₄, which performs syn-dihydroxylation. Periodate then forms an iodoxyl ester that decomposes via cyclic transition state to emit (E)-dec-2-enedioic acid and regenerate Ru(III) [2].

P450-mediated ω-oxidation

The CYP523A P450 family introduces an allylic hydroxyl at C-10; fatty-alcohol oxidase converts it to an aldehyde, and aldehyde dehydrogenase furnishes the second carboxyl group [14] [6]. Eliminating acyl-CoA oxidase genes prevents β-oxidative truncation, channelling flux into the dicarboxylate [14].

Optimisation of Synthetic Procedures

Process intensification for the KMnO₄ route includes ultrasound assistance to enhance mass transfer (yield ↑10% at 20 kHz, 60 W) [3] and in-situ Mn recycling by electro-regeneration, cutting waste by 35% [13].

For the biotechnological route, pulse-fed decanoate (0.9 g L⁻¹) avoids fatty-acid toxicity and maintains specific productivity at 0.28 g g⁻¹ DCW h⁻¹ [7] [6].

Purification and Characterisation Techniques

High-vacuum sublimation (110 °C, 0.05 mbar) affords analytical-grade diacid suitable for polymerisation trials, reducing solvent use by 80% relative to crystallisation [2].

SEC-MALS confirms absence of oligomeric by-products (Mw dispersity < 1.02) [2].

XLogP3

2

Wikipedia

2-decenedioic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Last modified: 08-15-2023

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